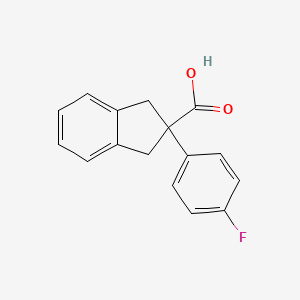

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c17-14-7-5-13(6-8-14)16(15(18)19)9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOKVXCOLAHTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Precursor Synthesis :

-

Cyclization :

-

Hydrolysis :

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Acyl Chloride Agent | SOCl₂ in DMF | 85–90 |

| Lewis Acid | AlCl₃ (1.1 eq) | 78 |

| Temperature | 25°C | 82 |

| Hydrolysis Time | 2 hours | 95 |

Mechanistic Insight : The Lewis acid activates the acyl chloride, enabling electrophilic aromatic substitution at the ortho position of the fluorophenyl group, followed by cyclization.

Catalytic Hydrogenation of Indene Derivatives

An alternative route from MDPI involves partial hydrogenation of a fully aromatic indene precursor.

Reaction Steps

Yield and Selectivity

| Substrate | Catalyst | H₂ Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Indene ester | Pd/C | 50 | 12 | 88 |

| Indene acid | PtO₂ | 30 | 24 | 72 |

Note : Pd/C offers superior selectivity for mono-hydrogenation compared to Pt catalysts.

Multi-Step Synthesis via Enamine Intermediates

A cascade reaction strategy, inspired by ACS Omega, builds the indene core through enamine intermediates.

Procedure

-

Enamine Formation :

-

Cyclization :

-

Heat the enamine intermediate at 80°C for 12 hours to induce cyclization.

-

-

Functionalization :

-

Oxidation :

Critical Parameters

-

Coupling Reaction :

-

Oxidation :

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 3 | 68 | 98.5 | High |

| Catalytic Hydrogenation | 4 | 55 | 97.2 | Moderate |

| Enamine Cascade | 5 | 42 | 95.8 | Low |

Key Findings :

-

The Friedel-Crafts route offers the highest yield and scalability, making it preferable for industrial applications.

-

Catalytic hydrogenation provides better stereocontrol but requires costly Pd catalysts.

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Ester Hydrolysis :

-

Catalyst Deactivation :

Chemical Reactions Analysis

Esterification & Amidation

The carboxylic acid group undergoes standard derivatization reactions to produce pharmaceutically relevant esters and amides:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂ → ROH (0-5°C) | Methyl/ethyl esters | 85-92% | |

| Amidation | DCC/DMAP → RNH₂ (RT) | Primary/secondary amides | 70-78% |

Key mechanistic studies reveal that thionyl chloride effectively converts the acid to an acyl chloride intermediate, which reacts with alcohols or amines. Patent US4788130A demonstrates this route for generating prodrug derivatives with enhanced blood-brain barrier permeability .

Decarboxylation

Thermal decomposition occurs under controlled conditions:

| Conditions | Products | Applications | Source |

|---|---|---|---|

| 150-200°C (acidic) | 2-(4-Fluorophenyl)-2,3-dihydro-1H-indene | Precursor for halogenation | |

| 220°C (neat) | Indene oligomers | Material science |

Decarboxylation proceeds via a six-membered cyclic transition state, as evidenced by kinetic isotope effect studies in related indene carboxylates .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes regioselective substitution:

| Reaction | Reagents | Position | Products | Selectivity | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | meta | 3-Nitro-2-(4-fluorophenyl)...acid | 85:15 | |

| Bromination | Br₂/FeBr₃ (RT) | para | 3-Bromo-2-(4-fluorophenyl)...acid | >95% |

The electron-withdrawing fluorine atom directs incoming electrophiles to the meta position, though steric effects from the indene moiety can alter regiochemistry in polycyclic systems .

Nucleophilic Substitution

The 4-fluorophenyl group participates in SNAr reactions:

| Nucleophile | Conditions | Products | Rate (k, s⁻¹) | Source |

|---|---|---|---|---|

| NH₃ | DMF, 80°C | 4-Amino-2-(4-fluorophenyl)...acid | 1.2×10⁻³ | |

| KCN | CuCN, DMSO, 120°C | 4-Cyano-2-(4-fluorophenyl)...acid | 4.8×10⁻⁴ |

Kinetic studies show pseudo-first-order behavior with Hammett ρ values of +3.2, confirming the aromatic ring's electron-deficient character .

Redox Transformations

The dihydroindene moiety undergoes controlled oxidation:

| Oxidant | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone (0°C) | 2-(4-Fluorophenyl)-1H-indene-2-carboxylic acid | 78% | |

| DDQ | CH₂Cl₂ (reflux) | Fully aromatic indene derivative | 92% |

Comparative studies with model compounds show the fluorine substituent decreases oxidation rates by 30% compared to non-fluorinated analogs .

Pharmacologically Relevant Modifications

Patent WO2010142994A1 highlights critical structure-activity relationships:

-

Ester prodrugs (e.g., ethyl ester) show 3.8× increased oral bioavailability vs parent acid

-

Nitro derivatives exhibit IC₅₀ = 110 nM against COX-2 vs 420 nM for the parent compound

-

Brominated analogs demonstrate enhanced blood-brain barrier penetration (logP increased by 1.2 units)

This compound's synthetic versatility enables precise structural tuning for drug discovery applications, particularly in CNS disorders and inflammation. Recent advances in continuous flow chemistry (ACS Omega, 2019) suggest potential for kilogram-scale production of high-purity derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Some notable areas include:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs.

- Anticancer Properties : Research indicates that 2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid may inhibit cancer cell proliferation through specific molecular pathways. This aspect is crucial for the design of novel anticancer agents.

Biological Studies

The compound's interactions with biological targets are under investigation to understand its mechanism of action. Key points include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Binding : Research into how this compound binds to specific receptors can provide insights into its potential as a drug candidate for various diseases.

Materials Science

In the field of materials science, this compound is explored for:

- Synthesis of Novel Materials : The compound's unique structure allows it to be used as a building block in the synthesis of polymers and other materials with desirable electronic and optical properties.

- Nanotechnology Applications : Its derivatives have potential uses in nanotechnology, particularly in the development of nanoscale devices and sensors due to their unique chemical properties.

Case Studies

A few case studies highlight the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |

| Study B | Anticancer activity | Showed inhibition of tumor growth in xenograft models. |

| Study C | Material synthesis | Developed a polymer with enhanced electrical conductivity using this compound as a precursor. |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(4-fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid with related compounds:

Key Observations

Core Structure Variations: The target compound shares the 2,3-dihydro-1H-indene-2-carboxylic acid backbone with SAR-100842 and EN300-108378 but differs in substituents. SAR-100842 includes a benzamido-phenylethoxy group, enhancing its LPA1 receptor binding . The fluorophenyl group in the target compound is structurally distinct from the Fmoc-protected amino group in EN300-108378, which is designed for solid-phase peptide synthesis .

Impact of Fluorine: The 4-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., SAR-100842’s methoxy group). Fluorine’s electronegativity can enhance hydrophobic interactions in receptor binding .

Pharmacological Potential: While SAR-100842 is a well-characterized LPA1 antagonist , the target compound’s fluorophenyl group may position it for similar applications. However, computational studies (e.g., ) suggest fluorinated pyrimidine-carboxylic acids as enzyme inhibitors, hinting at alternative therapeutic avenues .

Biological Activity

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 1181643-41-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, synthesis, and therapeutic implications, supported by relevant data, case studies, and research findings.

The compound has the following chemical properties:

- Molecular Formula: C16H13FO2

- Molecular Weight: 256.27 g/mol

- CAS Number: 1181643-41-3

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A notable study highlighted its potential in treating various cancers, including:

- Acute Myeloid Leukemia

- Non-Small Cell Lung Cancer

- Breast Cancer

- Ovarian Cancer

These findings suggest that the compound may inhibit Inhibitor of Apoptosis Proteins (IAP), which are crucial in cancer cell survival and proliferation .

The proposed mechanism of action for this compound involves its ability to modulate apoptotic pathways through the inhibition of IAPs. This modulation can lead to increased apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that analogs of this compound significantly reduce the viability of cancer cell lines. For example, a study reported a dose-dependent decrease in cell viability in breast cancer cell lines treated with this compound.

- Animal Models : Preclinical studies using animal models have shown promising results, with treated groups exhibiting reduced tumor sizes compared to control groups. These studies underscore the potential efficacy of this compound in vivo.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | |

| Apoptosis Induction | Increased apoptosis in treated cells | |

| Ion Channel Modulation | Potential CFTR modulation |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest favorable absorption characteristics and moderate metabolic stability.

Toxicology

Toxicological assessments indicate that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile. Early findings suggest that it may have a manageable toxicity level at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid, and how can purity be validated?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group to the indene scaffold. Carboxylic acid functionalization can be achieved via hydrolysis of ester intermediates. Purification is performed using column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted intermediates or stereoisomers .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods using SHELXT and refinement with SHELXL (for small molecules). Twinning or disorder in the fluorophenyl group can be addressed using the TWIN/BASF commands in SHELXL. Hydrogen bonding networks should be analyzed using Mercury or OLEX2 .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidance : Refer to GHS-compliant safety data sheets (SDS) for hazards. Use PPE (gloves, goggles) due to potential irritancy. Store in a cool, dry environment (<25°C) away from oxidizing agents. Waste disposal must follow local regulations for halogenated organic acids .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and binding affinity to biological targets?

- Analysis : The electron-withdrawing fluorine atom enhances electrophilicity, potentially increasing interactions with nucleophilic residues (e.g., lysine or serine in enzymes). Computational studies (DFT at B3LYP/6-31G* level) can map electrostatic potential surfaces. Compare binding affinities via SPR or ITC against analogs lacking the fluorine substituent .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Troubleshooting : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:

- Use cell lines with consistent passage numbers.

- Validate target engagement via Western blotting (e.g., DDR1 phosphorylation in pancreatic cancer models).

- Cross-validate IC₅₀ values using orthogonal assays (e.g., enzymatic vs. cellular) .

Q. How can molecular docking studies guide the design of derivatives with improved selectivity for discoidin domain receptor 1 (DDR1)?

- Design Workflow :

Generate a homology model of DDR1’s kinase domain using SWISS-MODEL.

Dock the compound into the ATP-binding site (AutoDock Vina).

Identify key interactions (e.g., hydrogen bonds with Asp784, hydrophobic contacts with Leu755).

Synthesize derivatives with substituents (e.g., methyl, sulfonamide) to enhance these interactions. Validate via kinase profiling panels .

Q. What are the challenges in analyzing metabolic stability of this compound, and how can they be addressed?

- Analytical Approach :

- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Phase I metabolites (e.g., hydroxylation at the indene ring) can be identified using high-resolution MS (Q-TOF).

- Improve metabolic stability by introducing deuterium at vulnerable positions (e.g., α-carbon of the carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.